Product packaging for Mntmpyp(Cat. No.:CAS No. 72924-08-4)

Mntmpyp

Cat. No.: B1201985
CAS No.: 72924-08-4
M. Wt: 731.7 g/mol
InChI Key: PRZBRMHXDVOWDL-UHFFFAOYSA-N
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Description

Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin (MnTMPyP) is a synthetic metalloporphyrin complex widely studied for its superoxide dismutase (SOD)-mimetic activity . Structurally, it features a manganese ion coordinated within a porphyrin ring substituted with methylpyridyl groups, enhancing solubility and cellular uptake. This compound functions as a redox-active catalyst, neutralizing reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and peroxynitrite (ONOO⁻) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H36MnN8+4 B1201985 Mntmpyp CAS No. 72924-08-4

Properties

IUPAC Name

5,15-bis(1-methylpyridin-1-ium-3-yl)-10-(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.Mn/c1-49-23-17-29(18-24-49)41-33-9-13-37(45-33)43(31-7-5-21-51(3)27-31)39-15-11-35(47-39)42(30-19-25-50(2)26-20-30)36-12-16-40(48-36)44(38-14-10-34(41)46-38)32-8-6-22-52(4)28-32;/h5-28H,1-4H3;/q2*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBRMHXDVOWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=C[N+](=CC=C9)C)C=C3)C=C1.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36MnN8+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72924-08-4
Record name Mn(III) 5,10,15,20-tetrakis(N-methylpyridinium-2-yl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072924084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin can be synthesized through the electrostatic self-assembly of manganese porphyrin cations with exfoliated niobium tungstate nanosheets . The process involves the following steps:

    Preparation of Manganese Porphyrin Cations: The manganese porphyrin cations are prepared by reacting manganese chloride with 1-methyl-4-pyridyl porphyrin in an appropriate solvent.

    Exfoliation of Niobium Tungstate Nanosheets: Niobium tungstate is exfoliated to obtain nanosheets, which are then used as a substrate for the assembly of manganese porphyrin cations.

    Electrostatic Self-Assembly: The manganese porphyrin cations are electrostatically assembled onto the niobium tungstate nanosheets to form the final nanocomposite.

Industrial Production Methods

The industrial production of manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include superoxide radicals and hydrogen peroxide. The reaction conditions typically involve physiological pH and temperature.

    Reduction: Reagents such as peroxynitrite and biological antioxidants are used under similar physiological conditions.

    Substitution: Various ligands and solvents are used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: The major products are oxygen and hydrogen peroxide.

    Reduction: The major product is reduced peroxynitrite.

    Substitution: The products vary based on the substituents introduced into the porphyrin ring.

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings :

  • Neuroprotection : MnTMPyP mitigates hypoxia-induced synaptic dysfunction by reducing oxidative stress in neuronal models .
  • Diabetes Research: In INS-1E insulinoma cells, this compound suppresses mitochondrial ROS, indirectly influencing glucose-stimulated insulin secretion (GSIS) pathways, though its efficacy depends on UCP2 (uncoupling protein-2) expression levels .
  • Lung Injury Protection : this compound attenuates paraquat-induced alveolar epithelial cell damage by inhibiting ROS and endoplasmic reticulum stress .

Comparison with Structurally Similar Compounds

Other Manganic Porphyrins

This compound belongs to a class of Mn(III)-porphyrins designed to mimic SOD. Structurally analogous compounds include MnTE-2-PyP⁵⁺ and MnTBAP³⁻, differing in substituents on the porphyrin ring.

Compound Structure SOD Activity (Rate Constant, M⁻¹s⁻¹) Key Findings
This compound Mn(III)-tetrakis(1-methyl-4-pyridyl) ~10⁷ (estimated) Reduces mitochondrial ROS, protects against paraquat toxicity .
MnTE-2-PyP⁵⁺ Mn(III)-tetrakis(ethylpyridyl) 2.1×10⁷ Higher catalytic efficiency but lower cellular permeability than this compound .
MnTBAP³⁻ Mn(III)-tetrakis(benzoic acid) 5.8×10⁵ Limited efficacy in vivo due to poor membrane penetration .

Mechanistic Insights :

  • This compound’s methylpyridyl groups enhance solubility and bioavailability compared to ethyl or benzoic acid substituents .
  • In E. coli, MnTE-2-PyP⁵⁺ acts as an NADPH/GSH:O₂⁻ oxidoreductase, unlike this compound, which directly dismutates O₂⁻ .

Comparison with Functionally Similar Compounds

FeTPPS (Iron(III) tetrakis(4-sulfonatophenyl)porphyrin)

FeTPPS is a peroxynitrite decomposition catalyst with overlapping antioxidant applications.

Parameter This compound FeTPPS
Primary Target Superoxide, peroxynitrite Peroxynitrite
In Vivo Efficacy Reduces ROS in neuronal and lung models No effect on seizure latency or mortality in epilepsy models
Mechanism SOD mimic, redox cycling Isomerizes ONOO⁻ to less toxic NO₃⁻

Key Contrast :

  • This compound’s broader ROS-scavenging profile makes it more versatile in diseases with multi-faceted oxidative stress (e.g., diabetes, neurodegeneration) .
  • FeTPPS shows specificity for peroxynitrite but lacks efficacy in models dominated by superoxide .

Sodium Selenite

Sodium selenite is an inorganic antioxidant that indirectly enhances glutathione peroxidase activity.

Parameter This compound Sodium Selenite
ROS Modulation Direct scavenging Upregulates endogenous antioxidants
Apoptosis Inhibits ROS-induced apoptosis Induces apoptosis via ROS elevation
Therapeutic Use Neuroprotection, lung injury Cancer therapy (pro-oxidant at high doses)

Key Contrast :

  • This compound directly neutralizes ROS, whereas sodium selenite’s effects are dose-dependent and context-specific .

Q & A

Q. What ethical safeguards are critical when handling this compound-derived data with dual-use potential?

  • Methodological Answer :
  • DMP clauses : Explicitly state restrictions on data sharing in DMPs (e.g., embargo periods for patent applications).
  • Institutional review : Submit protocols to ethics committees for risk assessment, particularly for environmental toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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